

LAGE3 Expression Profile: A Technical Guide for Researchers

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Compound of Interest

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This technical guide provides a comprehensive overview of the expression profile of L Antigen Family Member 3 (LAGE3), its role in oncogenic signaling pathways, and detailed experimental protocols for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and molecular biology research.

Introduction

L Antigen Family Member 3 (LAGE3) is a protein that has garnered significant interest in cancer research due to its differential expression in tumor tissues compared to their normal counterparts. Upregulation of LAGE3 has been observed in a variety of malignancies, including hepatocellular carcinoma (HCC), breast cancer, and non-small cell lung cancer, where its elevated expression often correlates with poor prognosis and advanced disease stages.^{[1][2]} Functionally, LAGE3 is implicated in promoting key cancer hallmarks such as proliferation, migration, and invasion, while inhibiting apoptosis.^{[1][3]} These cellular effects are mediated through the modulation of critical signaling cascades, including the JNK, ERK, and PI3K/AKT/mTOR pathways.^{[1][3]}

Data Presentation: LAGE3 Expression

The following tables summarize the quantitative expression data of LAGE3 in various human tissues and cancer types, compiled from publicly available databases.

Table 1: LAGE3 mRNA Expression in Normal Human Tissues

Tissue	Expression Level (Median TPM)	Data Source
Testis	55.8	GTEX
Esophagus - Mucosa	28.7	GTEX
Skin - Sun Exposed	25.4	GTEX
Vagina	24.1	GTEX
Uterus	21.9	GTEX
Cervix - Endocervix	21.5	GTEX
Fallopian Tube	20.9	GTEX
Breast - Mammary Tissue	19.8	GTEX
Colon - Transverse	18.5	GTEX
Lung	17.9	GTEX
Ovary	17.3	GTEX
Prostate	16.8	GTEX
Small Intestine - Terminal Ileum	16.5	GTEX
Adipose - Subcutaneous	16.1	GTEX
Stomach	15.9	GTEX
Bladder	15.4	GTEX
Heart - Left Ventricle	12.7	GTEX
Liver	11.9	GTEX
Pancreas	11.5	GTEX
Skeletal Muscle	9.8	GTEX
Brain - Cortex	8.2	GTEX

TPM: Transcripts Per Million. Data retrieved from the GTEx Portal.[\[4\]](#)

Table 2: LAGE3 mRNA Expression in Cancer Tissues vs. Normal Tissues

Cancer Type	Tumor Expression (log2(TPM+1))	Normal Expression (log2(TPM+1))	Fold Change (Tumor vs. Normal)	p-value	Data Source
Breast Invasive Carcinoma (BRCA)	4.85	4.21	~1.6	< 0.001	TCGA
Liver Hepatocellular Carcinoma (LIHC)	5.23	4.51	~1.7	< 0.001	TCGA
Lung Adenocarcinoma (LUAD)	4.98	4.35	~1.5	< 0.001	TCGA
Colon Adenocarcinoma (COAD)	5.11	4.68	~1.3	< 0.001	TCGA

Data analyzed from The Cancer Genome Atlas (TCGA) datasets.[\[5\]](#)

Table 3: Correlation of LAGE3 Expression with Clinicopathological Features in Breast Cancer (TCGA)

Clinicopathological Feature	Subgroup	Mean LAGE3 Expression (log2(TPM+1))	p-value
Tumor Stage	Stage I	4.65	< 0.05
	Stage II	4.88	
	Stage III	4.95	
	Stage IV	5.01	
ER Status	Positive	4.79	< 0.001
	Negative	5.02	
PR Status	Positive	4.78	< 0.001
	Negative	5.05	
HER2 Status	Positive	4.91	NS
	Negative	4.87	

ER: Estrogen Receptor, PR: Progesterone Receptor, HER2: Human Epidermal Growth Factor Receptor 2, NS: Not Significant. Data analyzed from The Cancer Genome Atlas (TCGA) datasets.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the detection and quantification of LAGE3 are provided below.

Immunohistochemistry (IHC) of LAGE3 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is adapted for the detection of LAGE3 in FFPE tissue sections.[\[1\]](#)[\[6\]](#)

1. Deparaffinization and Rehydration:

- Immerse slides in Xylene: 2 changes, 5 minutes each.

- Immerse slides in 100% Ethanol: 2 changes, 3 minutes each.
- Immerse slides in 95% Ethanol: 1 change, 3 minutes.
- Immerse slides in 70% Ethanol: 1 change, 3 minutes.
- Rinse in distilled water.

2. Antigen Retrieval:

- Immerse slides in a Target Retrieval Solution (e.g., Citrate Buffer, pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature for at least 20 minutes.

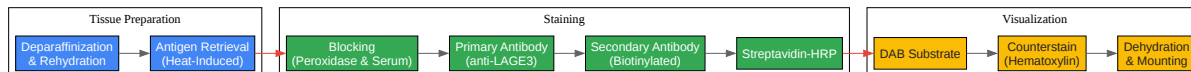
3. Staining:

- Wash slides in PBS or TBST (Tris-Buffered Saline with Tween 20).
- Block endogenous peroxidase activity with 3% Hydrogen Peroxide for 10-15 minutes.
- Wash with PBS/TBST.
- Apply a blocking serum (e.g., 5% Normal Goat Serum in PBS) for 30-60 minutes to reduce non-specific binding.
- Incubate with a primary antibody against LAGE3 (e.g., Rabbit Polyclonal) diluted in blocking buffer overnight at 4°C. Optimal antibody concentration should be determined empirically, a starting point is 1:100 to 1:500 dilution.
- Wash with PBS/TBST.
- Incubate with a biotinylated secondary antibody (e.g., Goat Anti-Rabbit IgG) for 30-60 minutes at room temperature.
- Wash with PBS/TBST.
- Incubate with a streptavidin-HRP conjugate for 30 minutes.

- Wash with PBS/TBST.

4. Visualization and Counterstaining:

- Apply a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and monitor for color development (brown precipitate).
- Wash with distilled water to stop the reaction.
- Counterstain with Hematoxylin for 30-60 seconds.
- Differentiate with acid alcohol and blue in running tap water.
- Dehydrate through graded alcohols to xylene.
- Mount with a permanent mounting medium.



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Figure 1: Immunohistochemistry (IHC) workflow for LAGE3 detection.

Western Blotting for LAGE3 Protein

This protocol outlines the detection of LAGE3 in cell lysates.[3][4][6]

1. Cell Lysis:

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

- Scrape cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.

2. Protein Quantification:

- Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. SDS-PAGE and Transfer:

- Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- Load samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
- Transfer proteins to a PVDF or nitrocellulose membrane.

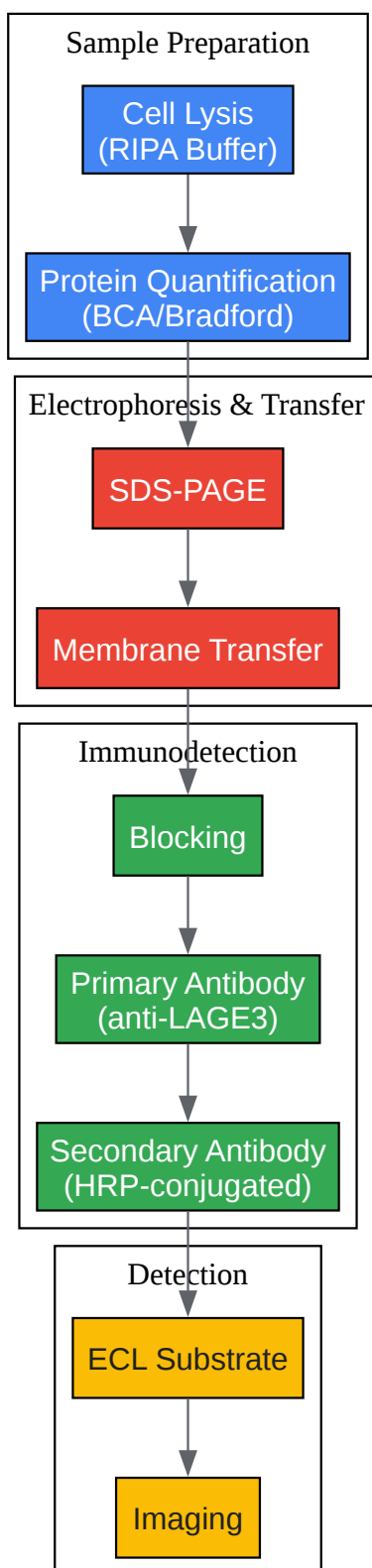
4. Immunodetection:

- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against LAGE3 (e.g., Mouse Monoclonal, clone E-2) diluted in blocking buffer overnight at 4°C. A starting dilution of 1:1000 is recommended.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with an HRP-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

5. Detection:

- Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.

- Detect the signal using an imaging system or X-ray film.



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Figure 2: Western Blotting workflow for LAGE3 protein detection.

Quantitative Real-Time PCR (qRT-PCR) for LAGE3 mRNA

This protocol uses SYBR Green chemistry for the quantification of LAGE3 mRNA.[3]

1. RNA Extraction and cDNA Synthesis:

- Extract total RNA from cells or tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

2. qRT-PCR Reaction Setup:

- Prepare a reaction mix containing:
 - 2x SYBR Green Master Mix
 - Forward Primer (10 µM)
 - Reverse Primer (10 µM)
 - cDNA template (diluted 1:10)
 - Nuclease-free water
- LAGE3 Primer Sequences:
 - Forward: 5'-GTTGATGACGGAAATTCGGAGCAG-3'
 - Reverse: 5'-ACCAAAGGGTGGTTGGGAAGGAT-3'
- Housekeeping Gene (e.g., GAPDH) Primer Sequences:
 - Forward: 5'-TGCACCACCAACTGCTTAGC-3'

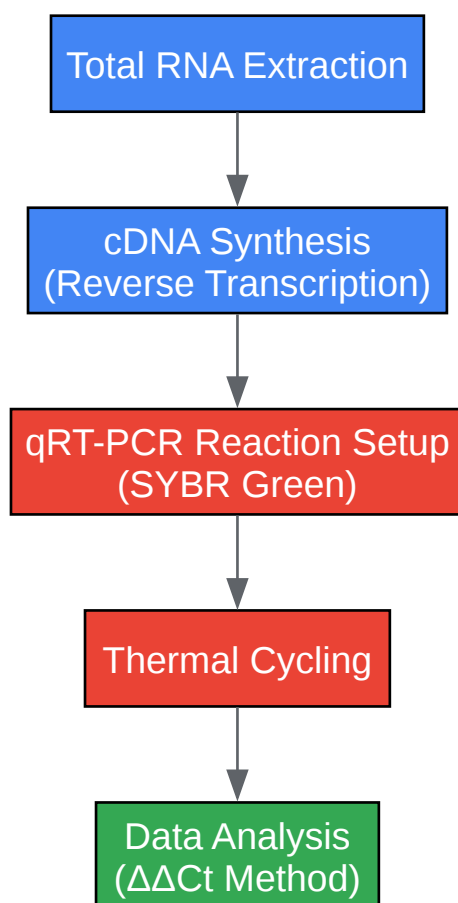
- Reverse: 5'-GGCATGGACTGTGGTCATGAG-3'

3. Thermal Cycling Conditions:

- Initial Denaturation: 95°C for 10 minutes.
- Cycling (40 cycles):
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 60 seconds.
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

- Determine the cycle threshold (Ct) values for LAGE3 and the housekeeping gene.
- Calculate the relative expression of LAGE3 using the $\Delta\Delta C_t$ method.



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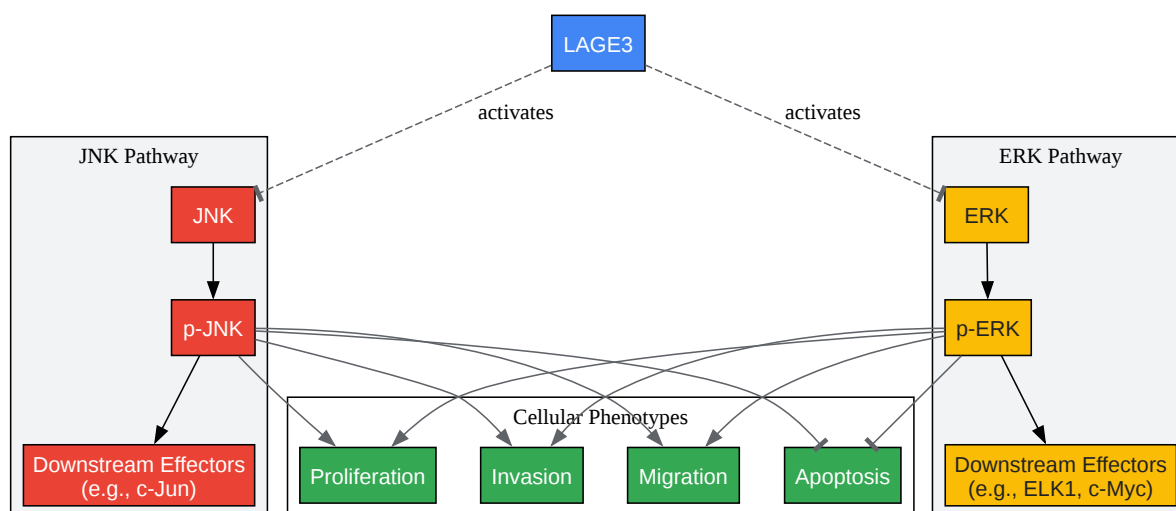
Figure 3: Quantitative Real-Time PCR (qRT-PCR) workflow.

Signaling Pathways Involving LAGE3

LAGE3 has been shown to modulate several key signaling pathways that are frequently dysregulated in cancer.

LAGE3 and the JNK/ERK Signaling Pathways

In hepatocellular carcinoma, LAGE3 promotes cell proliferation, migration, and invasion by potentiating the JNK and ERK signaling pathways.[1] Overexpression of LAGE3 leads to increased phosphorylation of JNK and ERK, key kinases in these cascades. The pro-tumorigenic effects of LAGE3 can be attenuated by inhibitors of JNK and ERK.[1]

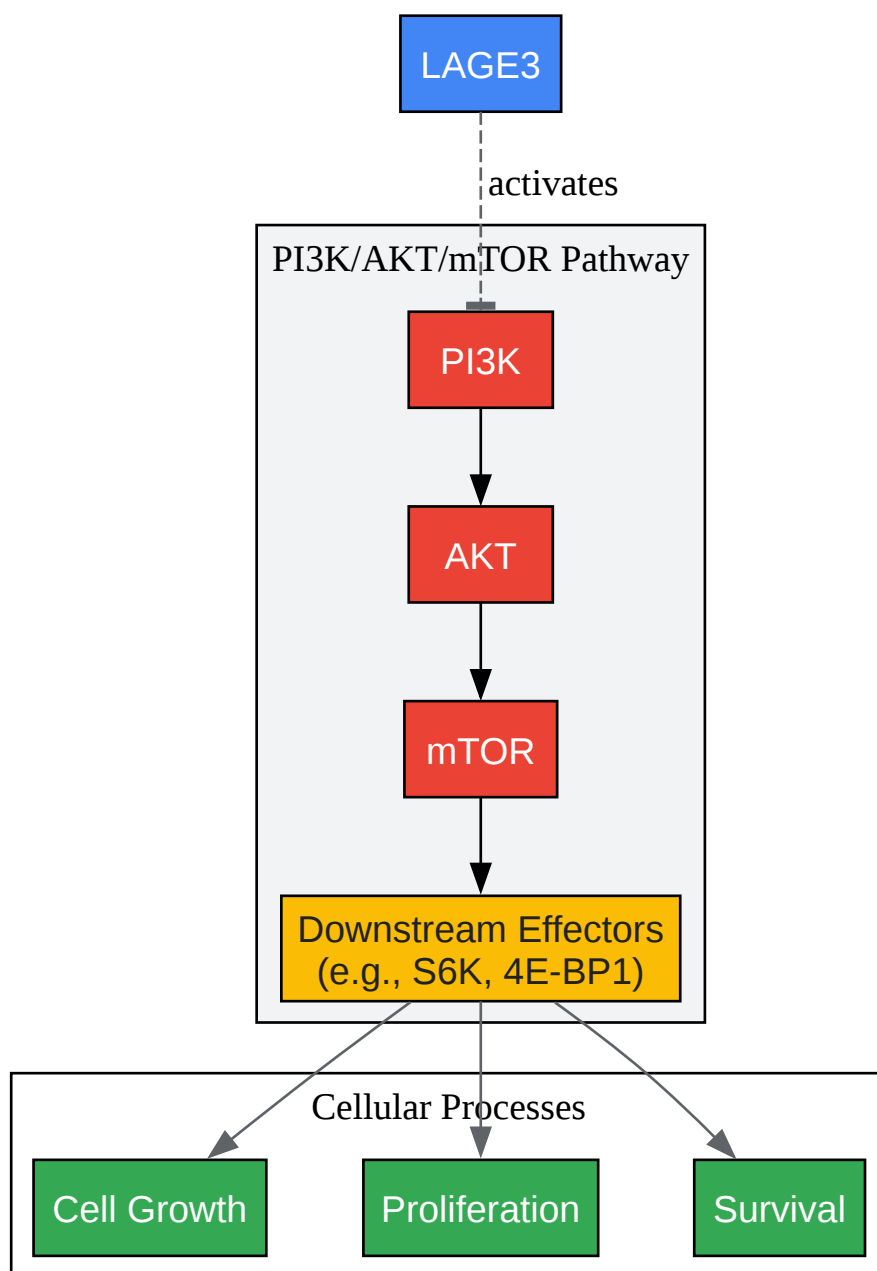


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Figure 4: LAGE3-mediated activation of JNK and ERK pathways.

LAGE3 and the PI3K/AKT/mTOR Signaling Pathway

In addition to the MAPK pathways, LAGE3 has been implicated in the regulation of the PI3K/AKT/mTOR signaling cascade.^[3] This pathway is a central regulator of cell growth, proliferation, and survival. Knockdown of LAGE3 has been shown to inhibit the phosphorylation of key components of this pathway, suggesting that LAGE3 acts as an upstream activator.



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Figure 5: LAGE3 involvement in the PI3K/AKT/mTOR pathway.

Conclusion

LAGE3 is an emerging biomarker and a potential therapeutic target in several cancers. Its upregulation is associated with aggressive tumor biology and poor clinical outcomes. The pro-oncogenic functions of LAGE3 are, at least in part, mediated by its ability to activate the JNK,

ERK, and PI3K/AKT/mTOR signaling pathways. The experimental protocols provided in this guide offer a starting point for researchers to investigate the expression and function of LAGE3 in various experimental models. Further research is warranted to fully elucidate the molecular mechanisms underlying LAGE3's role in cancer and to explore its potential as a target for novel anti-cancer therapies.

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